1-Naphthyl 3-piperidinyl ether
Overview
Description
1-Naphthyl 3-piperidinyl ether is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.31 g/mol . This compound is characterized by the presence of a naphthalene ring bonded to a piperidine ring through an ether linkage. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-Naphthyl 3-piperidinyl ether can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthol with 3-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthyl 3-piperidinyl ether undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthyl 3-piperidinyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthyl 3-piperidinyl ether involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthyl 3-piperidinyl ether can be compared with other similar compounds, such as:
1-Naphthyl 4-piperidinyl ether: Similar in structure but with the ether linkage at a different position on the piperidine ring.
2-Naphthyl 3-piperidinyl ether: Similar in structure but with the naphthalene ring substituted at a different position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structure.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and beyond.
Properties
IUPAC Name |
3-naphthalen-1-yloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVEMXTPDLCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663042 | |
Record name | 3-[(Naphthalen-1-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-27-2 | |
Record name | 3-(1-Naphthalenyloxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946681-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Naphthalen-1-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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